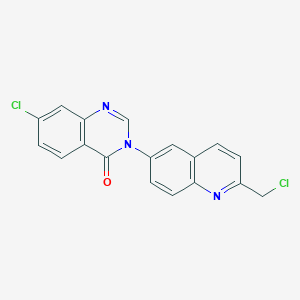
7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with the preparation of quinoline and quinazolinone derivatives.
Chloromethylation: Introduction of the chloromethyl group to the quinoline ring.
Cyclization: Formation of the quinazolinone ring through cyclization reactions.
Chlorination: Introduction of the chlorine atom at the 7th position.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis to a larger scale, ensuring the reactions are efficient, cost-effective, and environmentally friendly. This might include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its biological activity.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while substitution could introduce various functional groups into the molecule.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone structures but different substituents.
Chloroquinoline Derivatives: Compounds with similar quinoline structures but different substituents.
Uniqueness
The uniqueness of 7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one lies in its specific combination of the quinazolinone and quinoline rings, along with the chloromethyl and chlorine substituents. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
CAS 编号 |
832102-32-6 |
|---|---|
分子式 |
C18H11Cl2N3O |
分子量 |
356.2 g/mol |
IUPAC 名称 |
7-chloro-3-[2-(chloromethyl)quinolin-6-yl]quinazolin-4-one |
InChI |
InChI=1S/C18H11Cl2N3O/c19-9-13-3-1-11-7-14(4-6-16(11)22-13)23-10-21-17-8-12(20)2-5-15(17)18(23)24/h1-8,10H,9H2 |
InChI 键 |
SOIJOIZOKGTWKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=N2)CCl)C=C1N3C=NC4=C(C3=O)C=CC(=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



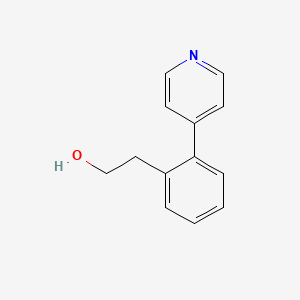
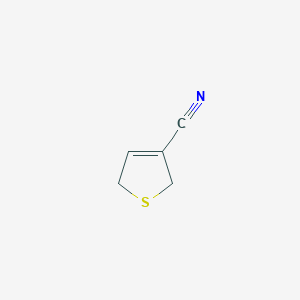




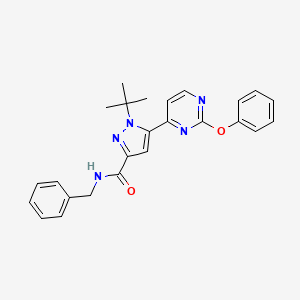

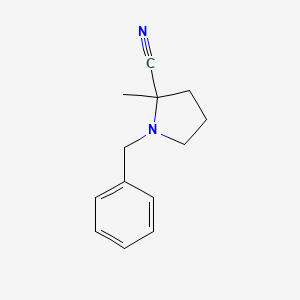
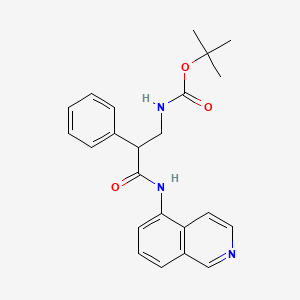
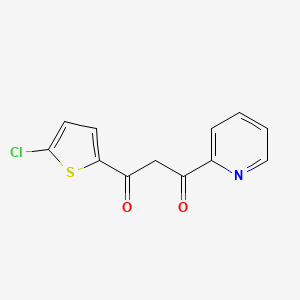
![6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol](/img/structure/B13874010.png)
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid](/img/structure/B13874017.png)
